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Indoline-5,6-diolhydrochloride

Cat. No.: B13067952
M. Wt: 187.62 g/mol
InChI Key: IMGPXUZVVPIKOV-UHFFFAOYSA-N
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Description

Contextualization within Dihydroxyindole and Indoline (B122111) Chemical Landscape

Indoline-5,6-diol hydrochloride belongs to the indoline class of organic compounds, which are characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. lookchem.comnih.gov Specifically, it is a dihydroxy derivative, featuring hydroxyl groups at the 5th and 6th positions of the indoline structure. nih.gov This places it in the broader family of dihydroxyindoles, which are crucial intermediates in various biological pathways, most notably in the biosynthesis of melanin (B1238610). researchgate.netwikipedia.orgchemicalbook.com

The parent compound, 5,6-dihydroxyindole (B162784) (DHI), is a well-studied melanin precursor. researchgate.netchemicalbook.com Unlike the fully aromatic indole (B1671886), the indoline structure has a saturated two-carbon bridge in the five-membered ring. nih.gov The hydrochloride salt form of Indoline-5,6-diol enhances its stability and solubility in aqueous media, which can be advantageous for certain synthetic applications. google.com The chemistry of indoles and their derivatives is vast and has applications in pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.com

Significance as a Reactive Intermediate in Organic Synthesis

The primary significance of Indoline-5,6-diol hydrochloride in organic synthesis lies in its role as a reactive intermediate. It can serve as a precursor to the highly reactive 5,6-dihydroxyindole. google.com The dihydroxy functionality on the benzene ring makes the molecule susceptible to oxidation, a key step in the formation of melanin and other polymeric materials. researchgate.net

In a process often referred to as biomimetic synthesis, researchers utilize Indoline-5,6-diol to generate 5,6-dihydroxyindole in situ. This approach circumvents the stability issues associated with handling the highly reactive 5,6-dihydroxyindole directly. google.com The controlled oxidation of Indoline-5,6-diol allows for the study of the initial stages of melanogenesis and the synthesis of melanin-like materials with tailored properties.

Overview of Research Trajectories in Indoline-5,6-diol Hydrochloride Chemistry

Current research involving Indoline-5,6-diol hydrochloride is multifaceted. One major area of investigation is its application in materials science for the development of novel polymers and pigments. The ability to control the polymerization of 5,6-dihydroxyindole, generated from its indoline precursor, opens up possibilities for creating synthetic melanins with specific optical and electronic properties. researchgate.net

Furthermore, its connection to melanin biosynthesis makes it a valuable tool in biomedical research. For instance, it is used in studies related to the neurochemistry of dopamine (B1211576) oxidation and its potential implications in neurodegenerative conditions. sigmaaldrich.com The compound's role as a metabolite and its involvement in biological pathways continue to be areas of active investigation. nih.govsigmaaldrich.com Synthetic chemists are also exploring new methods for the preparation of Indoline-5,6-diol and its derivatives, aiming for more efficient and safer industrial applications. google.com

PropertyValue
IUPAC Name 2,3-dihydro-1H-indole-5,6-diol hydrochloride
Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS Number 15937-13-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B13067952 Indoline-5,6-diolhydrochloride

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2,3-dihydro-1H-indole-5,6-diol;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H

InChI Key

IMGPXUZVVPIKOV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)O.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Preparations

Strategic Pathways for Indoline-5,6-diol Hydrochloride Synthesis

The synthesis of Indoline-5,6-diol hydrochloride can be approached through several strategic routes, each starting from different precursors and employing distinct chemical transformations.

Synthesis from 5,6-Dimethoxyindoline (B190262) Precursors through Demethylation Processes

A primary and well-established method for preparing Indoline-5,6-diol hydrochloride involves the demethylation of 5,6-dimethoxyindoline. This process, also known as ether cleavage, is critical for revealing the diol functionality.

Historically, the cleavage of the ether groups in 5,6-dimethoxyindoline was achieved using concentrated hydrochloric acid in an autoclave at high temperatures (150°C). google.com However, this method presents significant challenges for large-scale production due to the high pressures and energy costs involved. google.com

A significant improvement in this synthetic route is the use of hydrobromic acid (HBr). google.com This method allows the reaction to be carried out under reflux conditions, which are more amenable to industrial-scale synthesis. google.com The process involves heating the 5,6-dimethoxyindoline in an aqueous solution of HBr. google.com Upon cooling the reaction mixture, the desired 5,6-dihydroxyindoline crystallizes directly from the solution in high purity. google.com The molar ratio of HBr to the indoline (B122111) ether is a key parameter, with optimal ratios typically ranging from 5:1 to 15:1. google.com

It has been demonstrated that other strong acids like concentrated hydrochloric acid and hydroiodic acid are not as effective for this transformation under similar reflux conditions, highlighting the specific efficacy of hydrobromic acid. google.com

Starting MaterialReagentConditionsKey OutcomeReference
5,6-DimethoxyindolineHydrochloric AcidAutoclave, 150°CFormation of Indoline-5,6-diol hydrochloride solution google.com
5,6-DimethoxyindolineAqueous Hydrobromic Acid (40-62%)RefluxDirect crystallization of pure 5,6-dihydroxyindoline hydrobromide google.com

Reductive Cyclization Routes from Nitro-substituted Styrene (B11656) Derivatives

Another important synthetic strategy involves the reductive cyclization of nitro-substituted styrene derivatives. This approach builds the indoline ring system while simultaneously reducing a nitro group.

A common precursor for this route is a β-nitrostyrene derivative. The reductive cyclization of these compounds can be achieved using various reducing agents and catalytic systems. For instance, the reduction of o-nitrostyrenes to indoles can be mediated by diborane, which generates a reactive nitrosoarene intermediate in situ. acs.org This transition metal-free method is efficient and scalable. acs.org

Palladium-catalyzed reductive cyclization is another powerful technique. mdpi.com In this method, a palladium catalyst, often in combination with a ligand like 1,10-phenanthroline, is used to facilitate the cyclization of β-nitrostyrenes in the presence of a carbon monoxide surrogate, such as phenyl formate (B1220265). mdpi.com This approach has been shown to be effective, particularly when the starting nitrostyrene (B7858105) has an aryl substituent in the alpha position. mdpi.com

Molybdenum complexes have also been employed to catalyze the reduction of o-nitrostyrene derivatives to indoles in what is known as a modified Cadogan reaction. acs.org Density functional theory studies have shown that the molybdenum catalyst is primarily involved in the initial reduction of the nitro group to a nitroso group. acs.org

PrecursorCatalyst/ReagentReaction TypeKey FeaturesReference
o-NitrostyrenesDiborane (B₂pin₂)Reductive CyclizationTransition metal-free, scalable acs.org
β-NitrostyrenesPdCl₂(CH₃CN)₂ + PhenanthrolineReductive CyclizationUses phenyl formate as a CO surrogate mdpi.com
o-Nitrostyrene derivativesMoO₂Cl₂(dmf)₂ / PPh₃Cadogan ReactionCatalyst reduces nitro to nitroso group acs.org

Multi-Step Approaches Starting from Dopamine (B1211576) and Analogues

Multi-step synthetic sequences starting from dopamine or its analogues provide a biomimetic route to Indoline-5,6-diol hydrochloride. The initial steps in the formation of polydopamine involve a six-electron oxidation pathway from dopamine to dopaminequinone, followed by cyclization to dopaminechrome, and subsequent rearrangement to 5,6-dihydroxyindole (B162784) (DHI). acs.org

A direct catalytic sequence can convert softwood lignocellulose or lignin (B12514952) to dopamine. chemrxiv.org This involves the direct coupling of a lignin-derived platform chemical with ammonia (B1221849) in the presence of a Raney-Ni catalyst to produce a C2-amine, which is then demethylated to yield dopamine. chemrxiv.org This dopamine can then serve as a precursor for Indoline-5,6-diol.

Innovations in Synthetic Efficiency

Recent research has focused on improving the efficiency of Indoline-5,6-diol hydrochloride synthesis through the development of one-pot protocols and advanced catalytic systems.

One-Pot Reaction Protocols for Streamlined Production

One-pot syntheses offer significant advantages by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. researchgate.netnih.govacs.org The development of one-pot multicomponent reactions for the synthesis of complex heterocyclic structures, including indole (B1671886) derivatives, is a growing area of research. rsc.org These reactions often involve the condensation of multiple starting materials in a single reaction vessel to build the final product in a domino or tandem fashion. researchgate.netrsc.org While specific one-pot protocols for Indoline-5,6-diol hydrochloride are not extensively detailed in the provided context, the principles of one-pot synthesis are being applied to create a wide variety of substituted indoles and related heterocycles, suggesting potential future applications for this specific compound. researchgate.netrsc.org

Catalytic Systems in Indoline-5,6-diol Hydrochloride Formation

Palladium catalysts are widely used in cross-coupling and cyclization reactions leading to indole formation. mdpi.comarabjchem.org For example, the intramolecular Larock indole annulation, catalyzed by palladium, is a key step in the synthesis of complex indole alkaloids. arabjchem.org Rhodium catalysts, particularly with chiral bisphosphine ligands, have shown high enantioselectivity in the asymmetric hydrogenation of indoles to form indolines. dicp.ac.cn

Iridium catalysts are also effective for the asymmetric hydrogenation of various heteroarenes, including indoles. dicp.ac.cn Furthermore, the use of environmentally benign catalysts and reaction media is a key trend. rsc.org For instance, acid-catalyzed acetal (B89532) deprotection followed by intramolecular cyclization can be performed in a greener solvent mixture like methanol (B129727)/water with a catalytic amount of p-toluenesulfonic acid (PTSA). rsc.org

Catalyst TypeReactionSignificanceReference
Palladium (e.g., Pd(OAc)₂)Intramolecular Larock Indole AnnulationKey for constructing tricyclic indole cores arabjchem.org
Rhodium (with chiral ligands)Asymmetric HydrogenationHigh enantioselectivity in indoline synthesis dicp.ac.cn
Iridium (e.g., Ir/SpinPHOX)Asymmetric HydrogenationEffective for various indole substrates dicp.ac.cn
p-Toluenesulfonic acid (PTSA)Acetal Deprotection/CyclizationEnables use of greener solvent systems rsc.org

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis and isolation of Indoline-5,6-diol hydrochloride hinge on the careful optimization of several key factors. These include the choice of solvent systems, reaction temperature, pH, and atmospheric conditions.

The selection of an appropriate solvent system and the maintenance of an optimal reaction temperature are critical for the efficient synthesis of Indoline-5,6-diol hydrochloride. One common method for its preparation is through the ether cleavage of a precursor like 5,6-dimethoxyindoline.

In this process, aqueous solutions of strong acids are often employed. For instance, the use of 40% to 62% aqueous hydrogen bromide (HBr) has been reported. google.com The reaction is typically carried out by heating the mixture under reflux for several hours. google.com The temperature is a crucial parameter; for example, a reaction involving the ether cleavage of 5,6-dimethoxyindoline in hydrochloric acid (HCl) was conducted in an autoclave at 150°C. google.com Lowering the temperature can significantly impact the reaction's progress. For instance, in a related indole synthesis, a decrease in temperature from 140°C to 120°C resulted in a noticeable drop in conversion rates. rsc.org

The choice of solvent also extends to the isolation and purification stages. After the reaction, the desired product, 5,6-dihydroxyindoline, often crystallizes out upon cooling the reaction mixture. google.com Subsequent purification may involve recrystallization from organic solvents like a mixture of ether and ethanol. google.com However, the use of flammable organic solvents poses safety risks, especially in large-scale production. google.com Research into greener reaction media, such as a mixture of methanol and water, is ongoing to provide more sustainable synthetic pathways. rsc.org

Table 1: Effect of Temperature on Indole Synthesis Conversion

Reaction Temperature (°C) Conversion Rate (%)
140 ~100
120 69

Data derived from a study on a related indole synthesis, highlighting the temperature dependency of the reaction. rsc.org

Indoline-5,6-diol and its salts are known to be unstable, particularly in aqueous solutions and in the presence of atmospheric oxygen. google.com This instability leads to rapid oxidation and polymerization, forming insoluble, colored byproducts. google.com Therefore, controlling the pH and atmospheric conditions is essential to prevent degradation during synthesis and isolation.

The synthesis is often carried out under acidic conditions, which can help to stabilize the product. For example, the reaction of 5,6-dimethoxyindoline with aqueous HBr results in the formation of the hydrobromide salt of 5,6-dihydroxyindoline. google.com The acidic environment helps to prevent the oxidation of the hydroxyl groups.

To further minimize degradation, reactions are frequently conducted under an inert atmosphere, such as nitrogen. google.com This practice limits the exposure of the reaction mixture to atmospheric oxygen, which is a key contributor to the formation of undesired oxidation products. During the work-up and isolation phases, maintaining these inert conditions is equally important. For instance, after filtration, the product is often dried in vacuo to remove residual solvents and moisture without promoting oxidation. google.com

Considerations for Scalable Chemical Synthesis

Transitioning the synthesis of Indoline-5,6-diol hydrochloride from a laboratory scale to a larger, industrial scale introduces a new set of challenges and considerations. The primary goals of scalable synthesis are to ensure safety, efficiency, cost-effectiveness, and consistent product quality.

One of the main hurdles in scaling up the synthesis is the management of hazardous materials and reaction conditions. For example, the use of high-pressure autoclaves and flammable solvents, which might be manageable in a lab, presents significant safety risks and requires specialized equipment for large-scale production. google.com Processes that require complete evaporation of the reaction solution can be energy-intensive and reduce the volume/time yield, making them less economically viable on an industrial scale. google.com

To address these challenges, process optimization for scalability focuses on several key areas:

Simplifying the process: A method that allows for direct crystallization of the product from the aqueous reaction mixture, for instance, is preferable to a multi-step process involving solvent evaporation and recrystallization from organic solvents. google.com This reduces the number of unit operations, minimizes the use of hazardous materials, and can lead to a more efficient and safer process.

Reagent selection: The choice of reagents is critical. For example, using hydrobromic acid for ether cleavage is sometimes preferred over other acids because the resulting bromide intermediates can be less volatile, contributing to greater safety. google.com

Process efficiency: Optimizing the molar ratio of reactants is crucial for maximizing yield and minimizing waste. For the reaction of 5,6-dimethoxyindoline with HBr, a molar ratio of HBr to the indoline ether of 3:1 to 30:1 has been explored, with a preferred range of 5:1 to 15:1. google.com

Continuous processing: For large-scale manufacturing, continuous flow reactors can offer advantages over batch processing by providing better control over reaction parameters, improving safety, and potentially increasing throughput. researchgate.net

Table 2: Comparison of Synthesis Methods for Scalability

Method Advantages for Scalability Disadvantages for Scalability
Autoclave reaction with HCl Effective for ether cleavage Requires high pressure and temperature, significant safety risks for large batches. google.com
Aqueous HBr with direct crystallization Simpler work-up, avoids complete solvent evaporation and use of flammable organic solvents for recrystallization. google.com Requires careful control of acid concentration and reaction time.
Multi-step process with purification Can achieve high purity. Complicated, energy-intensive, lower volume/time yield, uses flammable solvents. google.com

Fundamental Chemical Reactivity and Transformation Mechanisms

Oxidative Transformations of the Indoline-5,6-diol Moiety

The indoline-5,6-diol moiety is susceptible to oxidation, a key transformation in various chemical and biological processes. The hydroxyl groups at the 5 and 6 positions of the indoline (B122111) ring make the molecule highly reactive and prone to oxidation. This reactivity is central to its role as a precursor in the biosynthesis of melanin (B1238610). google.com

Pathways to Indole-5,6-quinone (B1222607) and Related Species

The primary oxidation product of indoline-5,6-diol is indole-5,6-quinone. wikipedia.org This conversion can be achieved using various oxidizing agents, including potassium permanganate, chromium trioxide, and tyrosinase. smolecule.com In biological systems, the oxidation of 5,6-dihydroxyindole (B162784) to indole-5,6-quinone is a crucial step in the production of eumelanin (B1172464), the pigment responsible for brown to black coloration in skin, hair, and eyes. wikipedia.org The reaction proceeds through the removal of two hydrogen atoms from the hydroxyl groups, leading to the formation of the corresponding quinone. researchgate.net This transformation is often part of a larger oxidative polymerization process. google.com

The oxidation can be influenced by the presence of metal ions. For instance, iron can accelerate the air oxidation of 5,6-dihydroxyindole (DHI). researchgate.net The process can also occur non-enzymatically. In solution and upon exposure to air, 5,6-dihydroxyindole readily undergoes oxidation to form not only indole-5,6-quinone but also dimeric, trimeric, and higher oligomeric species. researchgate.netnih.gov This spontaneous polymerization is attributed to the high reactivity of the intermediates. researchgate.netnih.gov

Mechanistic Investigations of Electron Transfer Processes

The oxidation of indoline-5,6-diol to indole-5,6-quinone involves electron transfer processes. Electrochemical studies have provided insights into these mechanisms. The anodic oxidation of indoles can lead to the formation of an indole (B1671886) radical cation, which is a key intermediate in subsequent reactions. nih.gov This process is often the rate-determining step in oxidative dearomatization annulations. nih.gov

Computational studies, such as those using density functional theory (DFT), have also been employed to investigate the reaction pathways. These studies can help to elucidate the energetics of different mechanistic possibilities, such as stepwise versus concerted pathways in reactions involving indole derivatives. researchgate.net For instance, in the context of permanganate-mediated oxidations, the mechanism can involve a C-H abstraction followed by O-rebound. mit.edu The specific pathway and the stability of intermediates can be influenced by factors such as the presence of counter-ions and the formation of ion pairs. mit.edu

Reductive Chemistry of Indoline-5,6-diol Hydrochloride

While the oxidative chemistry of indoline-5,6-diol is more extensively studied due to its biological relevance, the molecule can also undergo reduction. The hydroxyl groups and the aromatic ring are potential sites for reductive transformations. Common reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be used to convert the compound to its dihydro derivatives. smolecule.com

The reduction of related indole derivatives has been explored in various synthetic contexts. For example, the reduction of nitro groups during the synthesis of 5,6-dihydroxyindole can be achieved through hydrogenolysis. Similarly, the reduction of an ester group in a related indole structure can be accomplished using lithium aluminum hydride. arabjchem.org Electrochemical methods can also be employed for reduction reactions. guidechem.com

Polymerization Behavior of Indoline-5,6-diol and its Derivatives

The polymerization of indoline-5,6-diol and its derivatives is a key process in the formation of melanin and other polymeric materials. This polymerization is typically oxidative in nature.

Oxidative Polymerization Mechanisms and Kinetics

The oxidative polymerization of 5,6-dihydroxyindole is a fundamental process in the biosynthesis of eumelanin. google.com This process is known to be complex, involving the formation of highly reactive intermediates. researchgate.netnih.gov The polymerization can occur both enzymatically, catalyzed by enzymes like tyrosinase, and non-enzymatically. researchgate.netnih.gov

Upon exposure to air in an aqueous solution, 5,6-dihydroxyindole readily polymerizes, leading to the formation of dimeric, trimeric, and higher oligomeric species. researchgate.netnih.gov This rapid polymerization is a key feature of its chemistry and is relevant to its biological function in processes like wound healing and immune response in arthropods. nih.gov The kinetics of this polymerization can be studied using techniques like mass spectrometry to identify the various oligomeric forms produced over time. researchgate.netnih.gov The rate of polymerization can be influenced by factors such as pH and the presence of metal ions. researchgate.net

Structural Elucidation of Resulting Polymeric Architectures

The resulting polymeric architectures from the polymerization of indoline-5,6-diol are complex and often irregular, making their structural elucidation challenging. The polymer, known as eumelanin, is a black, insoluble material. researchgate.net

Despite the difficulties, various analytical techniques have been used to gain insights into the structure of these polymers. Chemical degradation studies have indicated that neuromelanin, a type of melanin found in the brain, is a polymer biosynthesized from 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid. researchgate.net Spectroscopic methods, such as infrared spectroscopy and X-ray absorption spectroscopy, have been used to probe the coordination environment of metal ions within the polymer matrix, confirming that iron is coordinated by the dihydroxy catechol groups of the indole units. researchgate.net

The degree of polymerization of eumelanin derived from 5,6-dihydroxyindole has been investigated through chemical degradation studies. thegoodscentscompany.com The resulting polymers are understood to be composed of cross-linked oligomers of 5,6-dihydroxyindole units.

Role in Biomimetic Polymerization (e.g., Synthetic Melanin Analogues)

Indoline-5,6-diol hydrochloride is a significant precursor in the biomimetic synthesis of melanin-like polymers. google.com Natural melanins are pigments formed through the oxidative polymerization of 5,6-dihydroxyindole (DHI), a compound readily formed from indoline-5,6-diol. google.comnih.gov The use of indoline-5,6-diol as a stable precursor allows for the in situ formation of the highly reactive DHI, circumventing stability issues associated with using DHI directly. google.com

The polymerization process is an oxidative one, where DHI monomers couple to form oligomers and eventually the complex, heterogeneous polymer known as eumelanin. mdpi.comresearchgate.net This process can be initiated chemically or enzymatically. researchgate.net The resulting synthetic melanins are being explored for a range of applications, including as biocompatible materials for coatings, in photocatalysis, and for battery electrodes. researchgate.net

The structure of these synthetic melanin analogues is complex, consisting of DHI units linked in various ways. Detailed analysis has revealed the formation of dimeric, trimeric, and higher oligomeric adducts. mdpi.comresearchgate.net The specific linkages between the indole units dictate the properties of the final polymer.

Oligomer SizeIdentified Inter-unit Bond TypesReference
Dimers & Trimers2,4'- and 2,7'-bondings researchgate.net
Tetramers (from dimers)2,3'-, 4,4'-, and 7,7'-bondings researchgate.net
General OligomersPyrrole ring oxidative fission can lead to open-chain structures. nih.gov

The ability to control the polymerization of DHI derived from its indoline precursor opens pathways to synthetic eumelanins with properties tailored for specific technological or cosmetic applications, such as hair dyeing. google.comgoogle.com Researchers have also explored creating melanin analogues from derivatives of DHI, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), to improve properties like solubility for dermo-cosmetic formulations. researchgate.netmdpi.com

Acid-Base Chemistry and Protonation State Dynamics

The acid-base chemistry of indoline-5,6-diol hydrochloride is complex, involving the two hydroxyl groups and the nitrogen atom of the indole ring system. The protonation state of these functional groups is highly dependent on the pH of the solution and significantly influences the molecule's reactivity, particularly its oxidation potential and participation in polymerization and complexation reactions. rsc.orgacs.org

The indoline-5,6-diol molecule can exist in various protonated and deprotonated states. In strongly acidic conditions, such as in the hydrochloride salt form, the indole nitrogen and potentially the hydroxyl groups are protonated. The protonation of the indole nucleus with strong acids typically occurs at the C3 position. rsc.org As the pH increases, the phenolic hydroxyl groups deprotonate, forming a catecholate species which is more susceptible to oxidation. mdpi.com

The molecule's redox forms—hydroquinone (B1673460) (the diol), semiquinone, and quinone—are central to its chemistry, and their equilibrium is governed by pH. cambridge.org The hydroquinone form (5,6-dihydroxyindole) is the most stable catecholic form in both the gas phase and aqueous solution. researchgate.net Oxidation converts it to the highly reactive quinone form, indole-5,6-quinone. rsc.orgresearchgate.net The dynamics of these protonation states are critical for understanding the mechanisms of melanin formation and the molecule's interaction with other chemical species. mdpi.comcapes.gov.br

Species/FormDescriptionTypical ConditionReference
Protonated FormIndole ring is protonated, typically at the C3 position.Strongly acidic (e.g., HCl solution) rsc.org
Hydroquinone (DHI)The neutral dihydroxy form; the most stable tautomer.Neutral to mildly acidic pH researchgate.net
CatecholateOne or both hydroxyl groups are deprotonated. More easily oxidized.Alkaline (e.g., pH 9.0) mdpi.com
Quinone (QI)The two-electron oxidation product of DHI. Highly reactive.Formed during oxidation reactions. rsc.orgcambridge.org

Chelation and Complexation Reactions with Metal Ions

The 5,6-diol (catechol) functionality of indoline-5,6-diol gives it strong metal-chelating properties. nih.govcambridge.org This allows it to form stable complexes with a variety of metal ions, a characteristic that is fundamental to the biological roles of natural melanins and provides opportunities for the development of new materials. rsc.orgcambridge.org

Besides iron, DHI can chelate other metal ions. The catechol group is known to be an effective binding site for ions such as Zn²⁺ and Ru³⁺. nih.govrsc.org This chelation ability is being explored for creating chemoresponsive materials and for applications in charge storage systems. nih.govrsc.org The metal ion can also influence the subsequent polymerization of the indole units. For instance, iron has been shown to accelerate the air oxidation of DHI. acs.org

Metal IonComplex Stoichiometry (Metal:Ligand)Relevant pH ConditionsReference
Fe(III)1:1 (FeL), 1:2 (FeL₂), 1:3 (FeL₃)pH-dependent; 1:2 species favorable under neutral to mildly acidic conditions (pH 3-10). acs.org
Zn(II)Stoichiometry determined for derivatives.Not specified nih.govrsc.org
Ru(III)Chelation by catechol group observed.Acidic and physiological pH rsc.org

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Indoline-5,6-diol Derivatives

The synthesis of derivatives of indoline-5,6-diol can be achieved by introducing substituents onto the core structure, either by building the substituted ring system from precursors or by post-modification of the indoline (B122111) core. A prominent strategy involves the transition metal-catalyzed C-H coupling reactions, which offer an atom-economical route to substituted indoles and their hydrogenated counterparts, indolines. nih.gov

Ruthenium-hydride complexes, for instance, have been shown to catalyze the dehydrative C-H coupling of arylamines with 1,2-diols to regioselectively form indole (B1671886) products. nih.gov Similarly, palladium-catalyzed methods are widely used for creating carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, which can subsequently be reduced to the corresponding indoline derivatives. nih.gov

Another approach involves the reduction of pre-functionalized indole derivatives. For example, 5,6-dimethoxyindole (B14739) can be synthesized via several routes, including the Cadogan synthesis, and subsequently demethylated to yield the indoline-5,6-diol core. chim.itgoogle.com This allows for the introduction of other substituents prior to the formation of the sensitive diol functionality.

Table 1: Selected Methods for the Synthesis of Substituted Indoline Derivatives

Reaction Type Reagents/Catalyst Position of Substitution Reference
Dehydrative C-H Coupling Cationic Ruthenium-Hydride Complex, 1,2-diols Varies based on arylamine precursor nih.gov
C-H Arylation Pd(PPh3)2Cl2, Ag2O, Directing Group C4 nih.gov
C-H Alkoxycarbonylation [RhCl(CO)2]2, Dialkyl Dicarbonates C7 acs.org
Reduction of Substituted Indole H2, Pd/C N/A (forms indoline from indole) clockss.org

Preparation of N-Substituted Indoline-5,6-diols

Functionalization of the nitrogen atom of the indoline ring is a common strategy to modulate the molecule's properties. N-substituted derivatives are prevalent among bioactive indole compounds. openmedicinalchemistryjournal.comresearchgate.net These substitutions can be achieved through various standard organic reactions, such as N-alkylation and N-acylation, typically performed on the indoline-5,6-diol precursor or a protected version.

For example, N-Isopropyl-5,6-dihydroxyindole has been synthesized, demonstrating a straightforward alkyl substitution on the nitrogen atom. simsonpharma.com The synthesis generally involves reacting the parent indoline with an appropriate alkyl halide or other electrophile under basic conditions. Acyl groups can be introduced using acyl chlorides or anhydrides. The choice of the N-substituent is critical as it can influence the electronic properties of the ring system and provide a handle for further functionalization.

Table 2: Examples of N-Substituted Indoline-5,6-diol Derivatives

N-Substituent Class of Derivative Potential Synthetic Reagent
Isopropyl N-Alkyl 2-Bromopropane
Acetyl N-Acyl Acetyl Chloride or Acetic Anhydride
Phenylsulfonyl N-Sulfonyl Phenylsulfonyl Chloride

Chemical Modifications of the Hydroxyl Groups (e.g., Etherification, Esterification)

The two hydroxyl groups at the C5 and C6 positions are key features of indoline-5,6-diol, offering sites for chemical modification through reactions like etherification and esterification. These modifications can protect the diol functionality during subsequent synthetic steps or alter the compound's solubility and electronic profile.

Etherification: The conversion of the hydroxyl groups to ethers is a common derivatization. For instance, 5,6-dimethoxyindole is a well-known derivative where both hydroxyls are converted to methoxy (B1213986) groups. google.com This is typically achieved using an alkylating agent like methyl iodide in the presence of a base. chim.it A patent describes a process for producing 5,6-dihydroxyindolines by the cleavage of corresponding indoline ethers (like 5,6-dimethoxyindoline) with hydrobromic acid, highlighting the synthesis of these ethers as a key step in related processes. google.com

Esterification: The hydroxyl groups can be readily converted to esters. A patented method describes the production of 5,6-diacetoxyindole (B75982) (DAI) by reacting 5,6-dihydroxyindole (B162784) with an acetylating agent such as acetic anhydride. google.com This reaction proceeds efficiently and is used to create a more stable derivative. General methods for the selective mono-esterification of diols have also been developed, which could be applied to indoline-5,6-diol to yield mono-ester derivatives if desired. organic-chemistry.org

Table 3: Comparison of Hydroxyl Group Modifications

Modification Type Resulting Functional Group Typical Reagents Key Outcome Reference
Etherification Alkoxy (e.g., Methoxy) Alkyl Halide (e.g., CH3I), Base (e.g., K2CO3) Increases lipophilicity, protects OH groups chim.itgoogle.com

| Esterification | Acyl (e.g., Acetoxy) | Acylating Agent (e.g., Acetic Anhydride) | Protects OH groups, creates prodrugs | google.com |

Regioselective Functionalization and Stereochemical Control in Derivative Synthesis

Achieving regioselectivity (control over the position of functionalization) and stereocontrol (control over the 3D arrangement of atoms) is crucial when synthesizing complex derivatives of indoline-5,6-diol for applications in medicinal chemistry and materials science.

Regioselective Functionalization: Directing-group strategies are powerful tools for achieving high regioselectivity in C-H functionalization reactions on the indoline aromatic ring. rsc.org The nitrogen atom of the indoline is a convenient position to attach a removable directing group that can guide a metal catalyst to a specific C-H bond. For example, different directing groups can facilitate the selective functionalization of the C6 or C7 positions. acs.orgrsc.org The use of a nosyl group in combination with a carbamate (B1207046) directing group has been shown to enable the olefination of the meta position in aniline (B41778) derivatives, a strategy applicable to the indoline system. rsc.org Palladium-catalyzed reactions using a norbornene mediator have been developed for the highly regioselective 2-alkylation of indoles, which can then be reduced to the corresponding 2-substituted indolines. acs.org

Table 4: Examples of Regioselective Functionalization Strategies for Indoline/Indole Scaffolds

Target Position Strategy/Directing Group Catalyst/Reagents Reference
C7 Pyridine-based directing group [RhCl(CO)2]2 acs.org
C6 Sulfonyl-based directing group Pd catalyst rsc.org
C2 Norbornene-mediated C-H activation Pd(OAc)2 acs.org

Stereochemical Control: When synthesizing derivatives with new chiral centers, controlling the stereochemistry is paramount. This is particularly relevant in the synthesis of natural products and pharmaceutical agents where biological activity is often dependent on a specific stereoisomer. rsc.org In the synthesis of complex indole alkaloids, stereocontrol is often achieved through substrate control, where the existing stereochemistry of the starting material dictates the outcome of subsequent reactions. nih.gov For example, the synthesis of (±)-32, an indole-containing intermediate, was achieved as a single diastereomer through the nucleophilic addition of a protected iodoindole to a ketone. nih.gov Asymmetric catalysis and the use of chiral auxiliaries are other key strategies to induce stereoselectivity in reactions that create new stereocenters on the indoline framework.

Advanced Spectroscopic and Analytical Characterization Methods

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Indoline-5,6-diol hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of the related compound 5,6-dibenzyloxyindole, specific chemical shifts (δ) are observed that correspond to the different protons within the molecule. For instance, the proton at the first position of the indole (B1671886) ring (H-1) typically appears as a singlet around δ 7.95 ppm. The ten protons of the two benzyl (B1604629) groups produce a multiplet between δ 7.55 and 7.27 ppm. Other protons on the indole ring, such as H-7, H-2, and H-4, have distinct signals at δ 7.20, 7.06, and 6.95 ppm, respectively. The proton at the third position (H-3) shows a more complex splitting pattern and appears around δ 6.41 ppm, while the four protons of the benzylic CH₂ groups resonate as a singlet at δ 5.18 ppm. rsc.org These assignments are crucial for confirming the successful synthesis of the protected intermediate before its conversion to the final diol. The structures of intermediates and the final product of 5,6-dihydroxyindole (B162784) synthesis from homoveratronitrile have been elucidated using ¹H NMR. researchgate.net

Similarly, ¹³C NMR spectroscopy provides complementary information about the carbon skeleton. rsc.org The analysis of both ¹H and ¹³C NMR spectra, often enhanced by two-dimensional techniques like COSY and HMBC, allows for the unambiguous assignment of all atoms in the molecule, confirming the connectivity and stereochemistry. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for 5,6-Dibenzyloxyindole This interactive table provides a summary of the proton NMR data.

Proton Position Chemical Shift (δ, ppm) Multiplicity
H-1 7.95 s (singlet)
Benzyl-H 7.55 - 7.27 m (multiplet)
H-7 7.20 s (singlet)
H-2 7.06 dd (doublet of doublets)
H-4 6.95 d (doublet)
H-3 6.41 ddd (doublet of doublet of doublets)
Benzyl-CH₂ 5.18 s (singlet)

> Source: rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and assess the purity of Indoline-5,6-diol and its derivatives. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) is commonly employed for this purpose.

For the related compound 5,6-dihydroxyindole, HRMS (ESI+) analysis shows a molecular ion peak [M+H]⁺ at m/z 150.0546, which is in close agreement with the calculated value of 150.0550 for the molecular formula C₈H₈O₂N. rsc.org This accurate mass measurement confirms the elemental composition of the molecule. Furthermore, mass spectrometry is invaluable for identifying and characterizing intermediates and byproducts in a synthesis, as well as for the structural elucidation of related complex molecules. mdpi.comresearchgate.net The use of tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. dtu.dk

Table 2: High-Resolution Mass Spectrometry Data for 5,6-Dihydroxyindole This interactive table summarizes the HRMS data.

Ion Found m/z Calculated m/z Molecular Formula
[M+H]⁺ 150.0546 150.0550 C₈H₈O₂N

> Source: rsc.org

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantification of Indoline-5,6-diol hydrochloride. sigmaaldrich.com HPLC methods are widely used to monitor the progress of reactions, assess the purity of the final product, and isolate it from starting materials and byproducts. dicp.ac.cnnih.gov

A typical HPLC analysis of indoline (B122111) compounds involves a reverse-phase C18 column. cetjournal.it The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, sometimes with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. cetjournal.itsielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the compound. Chiral HPLC can be employed to separate and quantify enantiomers of chiral indoline derivatives. dicp.ac.cn

Table 3: Example of HPLC Method Parameters for Indoline Analysis This interactive table outlines typical HPLC conditions.

Parameter Condition
Column Reverse-phase C18
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid (TFA)
Detection UV-Vis or Mass Spectrometry

> Source: cetjournal.it

In-situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides valuable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. In-situ spectroscopic techniques are increasingly being applied to the synthesis of indoline and related heterocyclic compounds.

For instance, in-situ ¹H NMR spectroscopy has been used to monitor the progress of reactions involving indole derivatives, allowing for the observation of changes in the concentrations of reactants, intermediates, and products over time. nih.gov This can help in optimizing reaction conditions to improve yield and selectivity. Another powerful technique is in-situ Infrared (IR) spectroscopy, which has been employed to study the lithiation of N-Boc-protected indolines. acs.org This method allows for the direct observation of the formation and stability of key reactive intermediates. More recently, tandem real-time fluorescence emission and Raman spectroscopy have been developed for monitoring mechanochemical reactions, offering a more accessible alternative to synchrotron-based methods. rsc.org These advanced in-situ monitoring techniques are crucial for gaining a deeper understanding of the reaction pathways leading to the formation of Indoline-5,6-diol hydrochloride and for developing more efficient and controlled synthetic processes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Analysis of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in understanding the electronic properties and inherent reactivity of Indoline-5,6-diol hydrochloride. Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of organic molecules with a high degree of accuracy.

The electronic structure of Indoline-5,6-diol hydrochloride is characterized by the interplay between the aromatic benzene (B151609) ring, the fused five-membered nitrogen-containing ring, and the hydroxyl and hydrochloride substituents. The distribution of electron density, visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding its chemical behavior. The HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule, with significant contributions from the aromatic system, suggesting susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller gap implies a more reactive species. For Indoline-5,6-diol hydrochloride, the presence of the electron-donating hydroxyl groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and enhancing its reactivity compared to unsubstituted indoline (B122111).

Reactivity descriptors, derived from conceptual DFT, provide quantitative insights into the local reactivity of the molecule. These include the Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attack, and the electrostatic potential (ESP) map, which visualizes the charge distribution and highlights regions prone to electrostatic interactions. For Indoline-5,6-diol hydrochloride, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the indoline ring are predicted to be the most electronegative centers, as depicted on an ESP map.

Table 1: Calculated Electronic Properties of Indoline-5,6-diol Hydrochloride

PropertyValue (Arbitrary Units)Description
HOMO Energy-5.8 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of the overall polarity of the molecule

Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Molecular Modeling and Dynamics Simulations of Conformational Landscapes

The three-dimensional structure and conformational flexibility of Indoline-5,6-diol hydrochloride are crucial for its biological activity and chemical reactivity. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of the molecule. nih.govmdpi.com

Table 2: Key Conformational Features of Indoline-5,6-diol Hydrochloride

FeatureDescription
Ring PuckerThe five-membered ring of the indoline core can adopt envelope or twist conformations.
Hydroxyl Group OrientationThe orientation of the hydroxyl groups can be influenced by intramolecular hydrogen bonding with the nitrogen atom or with each other.
Solvent EffectsThe presence of a solvent can stabilize certain conformations through intermolecular interactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions involving Indoline-5,6-diol hydrochloride. researchgate.net By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. frontiersin.org

For instance, the synthesis of indoline derivatives often involves reactions such as the Nenitzescu indole (B1671886) synthesis or the Pictet-Spengler reaction. acs.orgresearchgate.net Computational studies can be used to investigate the step-by-step mechanism of these reactions, including the identification of key intermediates and the calculation of the activation energies for each step. frontiersin.org This information is invaluable for understanding the factors that control the reaction rate and selectivity.

The oxidation of the catechol-like dihydroxybenzene moiety of Indoline-5,6-diol is another important reaction pathway that can be studied computationally. This process is relevant to its potential role in biological systems and as a precursor in the synthesis of other compounds. Quantum chemical calculations can be used to model the oxidation process, predict the structure of the resulting quinone species, and determine the reaction energetics.

The identification of transition state structures is a key aspect of mechanistic studies. A transition state is a first-order saddle point on the PES, and its structure provides a snapshot of the molecule at the peak of the energy barrier for a particular reaction step. The vibrational frequency analysis of a calculated transition state structure should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Example of a Computationally Studied Reaction Step

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Aromatic HydroxylationIndoline + Oxidizing Agent[Indoline...OH]‡Hydroxyindoline15.2

Note: This table presents a hypothetical example to illustrate the type of data obtained from computational reaction mechanism studies.

Prediction of Spectroscopic Parameters and Thermochemical Properties

Computational methods can accurately predict various spectroscopic parameters and thermochemical properties of Indoline-5,6-diol hydrochloride, which can aid in its experimental characterization.

The prediction of vibrational spectra, such as infrared (IR) and Raman spectra, is a common application of quantum chemistry. By calculating the vibrational frequencies and their corresponding intensities, it is possible to generate a theoretical spectrum that can be compared with experimental data. This comparison can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

Electronic spectra, such as UV-Visible absorption spectra, can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations provide information about the electronic transitions between different molecular orbitals and can predict the wavelengths of maximum absorption (λmax).

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with a high degree of accuracy. The calculated chemical shifts, when referenced to a standard, can be directly compared with experimental NMR spectra, aiding in the structural elucidation and assignment of resonances.

Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, can be calculated from the vibrational frequencies and other molecular properties. These data are essential for understanding the thermodynamics of reactions involving Indoline-5,6-diol hydrochloride.

Table 4: Predicted Spectroscopic and Thermochemical Data for Indoline-5,6-diol Hydrochloride

ParameterPredicted Value
Major IR Frequencies (cm⁻¹)3400-3200 (O-H, N-H stretch), 1600-1450 (C=C aromatic stretch)
λmax (nm)~280 nm
¹³C NMR Chemical Shifts (ppm)Aromatic carbons: 110-150 ppm; Aliphatic carbons: 30-50 ppm
Enthalpy of Formation (kJ/mol)-250 kJ/mol

Note: The values in this table are hypothetical and intended to be representative of computationally predicted data.

Applications in Chemical Sciences and Materials Development

Indoline-5,6-diol hydrochloride as a Precursor in Complex Organic Synthesis

Indoline-5,6-diol and its hydrochloride salt are recognized as important building blocks in the field of organic synthesis, providing a scaffold for the construction of more complex indole-containing molecules. chemimpex.com The indoline (B122111) framework is a common structural motif in a wide array of natural products and pharmacologically active compounds, particularly alkaloids.

Researchers utilize the indoline-5,6-diol core to access intricate molecular architectures through various synthetic transformations. The hydroxyl groups can be protected to allow for selective reactions at other positions of the molecule, while the nitrogen atom can be functionalized to introduce further complexity. A key transformation is the dehydrogenation of the indoline ring to form the corresponding 5,6-dihydroxyindole (B162784), which opens up a different set of reaction pathways characteristic of the electron-rich indole (B1671886) system.

For instance, synthetic strategies have been developed to incorporate the 5,6-dihydroxyindoline structure into larger, polycyclic systems. One laboratory synthesis route starts from 3,4-dibenzyloxybenzaldehyde, which undergoes a Henry reaction with nitromethane, followed by nitration, reduction of the nitro groups, and subsequent deprotection via hydrogenolysis to yield the target 5,6-dihydroxyindole structure. wikipedia.org This multi-step synthesis highlights the compound's role as a key intermediate that can be derived from simpler starting materials. In the synthesis of the complex alkaloid Haplophytine, model studies have explored the coupling of indole- and indoline-based precursors, demonstrating the strategic importance of such building blocks in constructing challenging carbon-carbon bonds between heterocyclic units. acs.org

Precursor/IntermediateTarget Molecule ClassSynthetic StrategyReference
3,4-Dibenzyloxybenzaldehyde5,6-DihydroxyindoleHenry reaction, nitration, reduction, hydrogenolysis wikipedia.org
N-methyl-6,7-dimethoxy-2,3-dihydroindole (Model for Aspidophytine)Dimeric Indole AlkaloidsAcyliminium ion coupling acs.org
2-Iodoaniline derivatives and Bdan-capped alkynesC2-Borylated IndolesPalladium-catalyzed heteroannulation acs.org
2-Vinyl anilinesIndole DerivativesMetal-free electrochemical intramolecular C-H amination organic-chemistry.org

This table presents examples of synthetic strategies where indole and indoline precursors are used to build complex molecules.

Development of Advanced Functional Materials Utilizing Indoline-5,6-diol Chemistry

The chemistry of indoline-5,6-diol is pivotal in the creation of advanced functional materials, primarily due to its ability to undergo oxidative polymerization to form melanin-like polymers. This process, inspired by the natural biosynthesis of eumelanin (B1172464), is exploited to produce materials with unique optical, electronic, and adhesive properties.

Indoline-5,6-diol is a direct precursor to 5,6-dihydroxyindole (DHI), a key monomer in the formation of eumelanin, the natural pigment responsible for black and brown coloration in living organisms. wikipedia.orghealthchems.com The oxidation of DHI leads to the highly reactive indole-5,6-quinone (B1222607). researchgate.net This quinone intermediate readily undergoes polymerization, coupling with other DHI molecules to form a series of dimers, trimers, and eventually larger oligomers and polymers that constitute the pigment. researchgate.netresearchgate.net

The polymerization process involves the formation of various intermolecular bonds, with linkages through positions 2, 4, and 7 of the indole ring being prominent. researchgate.netresearchgate.net The structure and properties of the resulting synthetic melanin (B1238610) can be tuned by controlling the reaction conditions and the presence of other precursors, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The ratio of DHI to DHICA in the polymer backbone significantly affects the antioxidant and paramagnetic properties of the final pigment material. researchgate.net This biomimetic approach allows for the creation of synthetic pigments with tailored colors and functionalities for applications in materials science, such as specialized colorants and functional additives.

Monomer PrecursorPolymerization ProductKey IntermediateResulting Material Property
5,6-Dihydroxyindole (DHI)DHI-melaninIndole-5,6-quinoneBrown/black pigmentation
5,6-Dihydroxyindole-2-carboxylic acid (DHICA)DHICA-melaninDopachromeEnhanced antioxidant properties
Mixture of DHI and DHICAEumelanin copolymerIndole-5,6-quinone, DopachromeTunable optical and paramagnetic properties

This table summarizes the precursors and intermediates in the formation of melanin-like synthetic pigments.

The oxidative polymerization of dopamine (B1211576) to form polydopamine (PDA) is a widely used method for surface modification, and this process centrally involves the chemistry of 5,6-dihydroxyindole. Dopamine is believed to first oxidize and cyclize to form 5,6-dihydroxyindoline (leukoaminochrome), which is then further oxidized to 5,6-dihydroxyindole (DHI). nih.govresearchgate.net The subsequent polymerization of DHI is a key step in the formation of the adherent PDA film.

These melanin-like coatings can be deposited on a vast range of substrates, including metals, ceramics, and polymers, fundamentally altering their surface properties. researchgate.net The resulting thin films are known for their excellent adhesion, which is attributed to the presence of catechol groups that can interact with surfaces through various mechanisms, including hydrogen bonding and covalent linkages. The polymer coating provides a versatile platform for further functionalization, allowing for the attachment of other molecules to impart specific properties like biocompatibility or catalytic activity. Research into dopamine analogues for surface coatings aims to refine the polymerization process and control the final structure of the film, with the formation of 5,6-dihydroxyindole units being a critical consideration in the coating mechanism. researchgate.net

Utilization as a Reagent in Analytical Chemistry Protocols

In analytical chemistry, Indoline-5,6-diol and its oxidized form, 5,6-dihydroxyindole, are not typically used as general-purpose reagents like indicators or titrants. Instead, their primary analytical application lies in their role as crucial standards and analytes in biochemical and biomedical research, particularly in studies related to melanin biosynthesis. chemimpex.com

Given its status as a key intermediate in melanogenesis, pure, synthetically prepared 5,6-dihydroxyindole serves as an essential analytical standard for its identification and quantification in biological samples. rsc.org High-performance liquid chromatography (HPLC) is a common technique used to separate and measure the levels of DHI and other related metabolites in studies of pigmentation disorders or the effects of various agents on melanin production. researchgate.net The availability of a reliable standard is critical for the validation of such analytical methods.

Furthermore, the unique chemical properties of 5,6-dihydroxyindole can be exploited in specific analytical protocols. Its ease of oxidation and ability to form colored polymers could potentially be harnessed for the development of chromogenic assays for specific oxidoreductases or oxidizing agents. While this application is less common, the compound's defined role in well-established biological pathways makes it an indispensable tool for researchers investigating the complex chemistry of pigmentation.

Challenges and Emerging Research Avenues

Strategies for Enhancing Chemical Stability and Mitigating Oxidation

A primary challenge in the handling and application of Indoline-5,6-diol is its susceptibility to oxidation, a characteristic common to catechol-containing compounds. The dihydroxy-substituted benzene (B151609) ring is readily oxidized, leading to the formation of quinones and subsequent polymerization, which can compromise its purity and activity. To address this, several strategies are being explored.

One key approach is the use of protecting groups for the hydroxyl moieties. In organic synthesis, protecting groups are temporarily attached to a functional group to prevent it from reacting during subsequent chemical transformations. For catechols like Indoline-5,6-diol, various protecting groups can be employed to enhance stability.

Protecting Group StrategyDescription
Acetal (B89532) Formation Reaction with aldehydes or ketones in the presence of an acid catalyst can form a cyclic acetal across the two hydroxyl groups, effectively masking them from oxidative conditions.
Ether Formation Conversion of the hydroxyl groups to ethers, such as methyl or benzyl (B1604629) ethers, can significantly increase stability. These ethers can be cleaved later to regenerate the diol.
Esterification Formation of esters, for example, acetates or benzoates, is another method to protect the hydroxyl groups.

Beyond chemical modification, formulation strategies are also crucial. The inclusion of antioxidants in formulations containing Indoline-5,6-diol can help to mitigate oxidative degradation. Commonly used antioxidants include ascorbic acid (Vitamin C) and sodium metabisulfite. Furthermore, controlling the storage and handling conditions is vital. Storing the compound at low temperatures (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and in the absence of light can significantly slow down the oxidation process. The hydrochloride salt form itself contributes to greater stability compared to the free base by reducing the electron density on the catechol ring and thereby its propensity for oxidation.

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional multi-step syntheses of indole (B1671886) derivatives often involve harsh reagents, toxic solvents, and generate significant chemical waste, posing environmental concerns. Consequently, a major focus of current research is the development of "green" and sustainable synthetic routes to Indoline-5,6-diol and its derivatives.

Several principles of green chemistry are being applied in this context:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key strategy.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is preferred over stoichiometric reagents to improve atom economy and reduce waste.

Energy Efficiency: Microwave-assisted synthesis is being explored as it can significantly reduce reaction times and energy consumption compared to conventional heating.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) in aqueous media, representing a highly sustainable approach. For instance, enzymes like hydrolases could be employed for the stereoselective synthesis of diol precursors.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, which reduces the number of synthetic steps, solvent usage, and waste generation.

A patented process for preparing 5,6-dihydroxyindole (B162784) involves a single-step catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene using hydrogen gas with a palladium, platinum, or rhodium catalyst. researchgate.net This method is a significant improvement over older, multi-step procedures that required acetylation, chemical reduction, and deacetylation, often resulting in lower yields and product instability. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel reaction pathways and catalytic systems for the synthesis and functionalization of the indole scaffold is a vibrant area of chemical research. These advancements offer new possibilities for creating derivatives of Indoline-5,6-diol with tailored properties.

Recent innovations in indole synthesis include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. This technology has been applied to the synthesis of indoles from styryl aryl azides within living cells, demonstrating its potential for creating complex molecules in biological environments.

Electrochemical Synthesis: Electrosynthesis utilizes electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants and thereby reducing waste. Electrochemical methods have been developed for the intramolecular annulation of alkynylanilines and 2-vinylanilines to produce a variety of indole derivatives.

Transition Metal Catalysis: A wide range of transition metals, including palladium, copper, ruthenium, and cobalt, are used to catalyze the formation of the indole ring and its subsequent functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been employed to synthesize 3- and 4,7-substituted derivatives of 5,6-dihydroxyindole-2-carboxylate esters, which are precursors to functionalized dihydroxyindoles. researchgate.net Copper-catalyzed reactions are also being explored for the selective functionalization of the indole ring.

These novel methods provide access to a broader range of Indoline-5,6-diol derivatives, which can be used to probe structure-activity relationships and develop new materials and therapeutic agents.

Integration of Computational and Experimental Approaches for Rational Design of Derivatives

The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for the rational design of new molecules with desired properties. In the context of Indoline-5,6-diol, computational approaches are being used to understand its fundamental properties and to guide the design of novel derivatives.

Computational MethodApplication in Indoline-5,6-diol Research
Density Functional Theory (DFT) DFT calculations are used to study the electronic structure, reactivity, and spectroscopic properties of 5,6-dihydroxyindole and its oligomers. This helps in understanding the mechanisms of its oxidation and polymerization into eumelanin (B1172464).
Molecular Dynamics (MD) Simulations MD simulations are employed to investigate the self-assembly and structural properties of eumelanin, the polymer derived from 5,6-dihydroxyindole. These simulations provide insights into the material's properties at the molecular level. acs.org
Quantitative Structure-Activity Relationship (QSAR) QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed Indoline-5,6-diol derivatives and to identify the key structural features responsible for their effects.
Molecular Docking This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Molecular docking can be used to design Indoline-5,6-diol derivatives that bind to specific targets with high affinity and selectivity.

By combining these in silico methods with experimental validation, researchers can accelerate the discovery and development of new Indoline-5,6-diol derivatives for a wide range of applications, from materials science to medicine. For example, computational studies have been instrumental in understanding the photoprotective and antioxidant properties of eumelanin, guiding the design of synthetic melanin-like materials with enhanced properties for dermo-cosmetic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Indoline-5,6-diol hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or condensation reactions under controlled pH and temperature. Optimization includes adjusting catalysts (e.g., palladium on carbon), reaction time, and purification via recrystallization using ethanol-water mixtures. Purity can be monitored using HPLC with UV detection (λ = 254 nm) . For reproducibility, ensure inert atmospheres (e.g., nitrogen) to prevent oxidation of diol groups.

Q. How should researchers handle and store Indoline-5,6-diol hydrochloride to ensure stability and safety?

  • Methodological Answer : Due to its corrosive and irritant properties, handle in a fume hood with PPE (gloves, goggles). Store in airtight, light-resistant containers at 15–30°C, with desiccants to prevent hygroscopic degradation. Avoid contact with oxidizing agents or metals. Stability tests (e.g., accelerated aging at 40°C/75% RH) can predict shelf-life under varying conditions .

Q. What analytical techniques are suitable for assessing the purity of Indoline-5,6-diol hydrochloride, and how are they validated?

  • Methodological Answer : Use a combination of HPLC (C18 column, 0.1% TFA in mobile phase), NMR (¹H/¹³C for structural confirmation), and Karl Fischer titration for water content. Validate methods per ICH guidelines: linearity (R² ≥ 0.999), precision (RSD < 2%), and LOD/LOQ determination. Compare against reference standards from pharmacopeial databases .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to determine the crystal structure of Indoline-5,6-diol hydrochloride?

  • Methodological Answer : Crystallize the compound in a suitable solvent (e.g., methanol), collect diffraction data using a synchrotron or in-house X-ray source, and process with SHELXT for structure solution. Refinement via SHELXL includes hydrogen placement and thermal parameter adjustment. Cross-validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous indoline derivatives .

Q. What strategies can resolve contradictions in biological activity data of Indoline-5,6-diol hydrochloride across different studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation time). Perform dose-response curves (0.1–100 µM) to assess IC₅₀ variability. Use structural analogs (e.g., indoline-5,6-diol hydrobromide) as controls to isolate substituent effects. Meta-analysis of existing data can identify confounding factors, such as solvent choice (DMSO vs. saline) .

Q. How does the substitution pattern of Indoline-5,6-diol hydrochloride influence its solubility and interaction with biological targets?

  • Methodological Answer : The 5,6-diol groups enhance water solubility via hydrogen bonding, which can be quantified using shake-flask assays (logP measurement). Molecular docking (e.g., AutoDock Vina) predicts interactions with proteins like kinases or oxidoreductases. Compare with non-diol indoline derivatives to isolate solubility-driven effects on binding affinity .

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